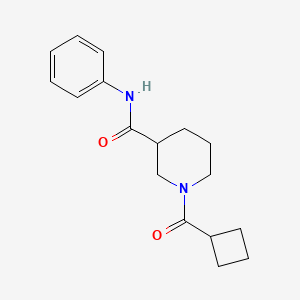
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. This receptor is a crucial component of the central nervous system and plays a significant role in learning, memory, and synaptic plasticity. CPP has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Wirkmechanismus
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, which is necessary for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor and a subsequent decrease in synaptic plasticity. However, at low concentrations, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to enhance the activity of the NMDA receptor, leading to an increase in synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to enhance learning and memory, as well as improve cognitive function. Additionally, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has several advantages for lab experiments, including its ability to modulate the NMDA receptor and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, including its potential therapeutic applications in the treatment of neurodegenerative diseases and chronic pain, as well as its use as a tool for studying the NMDA receptor and synaptic plasticity. Additionally, further research is needed to determine the optimal dosing and administration of 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, as well as its potential toxicity and side effects.
Synthesemethoden
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclobutanecarbonyl chloride with N-phenylpiperidine-3-carboxamide in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to yield 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been extensively studied in scientific research for its ability to modulate the NMDA receptor. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to enhance the activity of the NMDA receptor, leading to an increase in synaptic plasticity and improved learning and memory in animal models. Additionally, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Eigenschaften
IUPAC Name |
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(18-15-9-2-1-3-10-15)14-8-5-11-19(12-14)17(21)13-6-4-7-13/h1-3,9-10,13-14H,4-8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZJOAXYAPWOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)
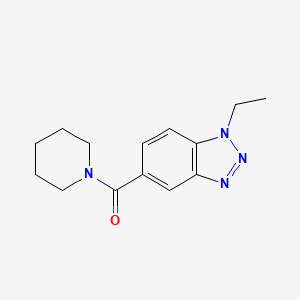
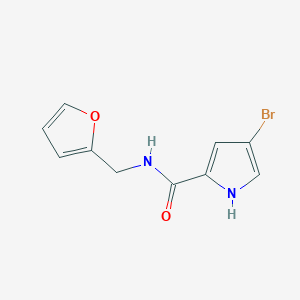
![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)
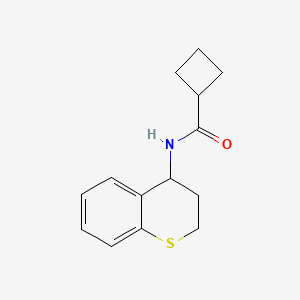
![N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465817.png)
![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465820.png)

![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)

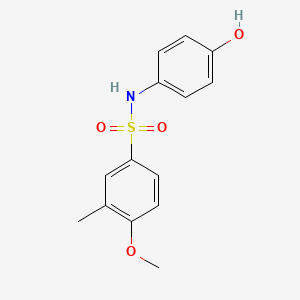
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)